molecular formula C14H15N3O2 B545501 2-methyl-N-(2-oxo-5-pyridin-4-yl-1H-pyridin-3-yl)propanamide

2-methyl-N-(2-oxo-5-pyridin-4-yl-1H-pyridin-3-yl)propanamide

Cat. No. B545501
M. Wt: 257.29 g/mol
InChI Key: XBIOUVSWOINWPS-UHFFFAOYSA-N
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Description

TNFα-IN-5783168 is an inhibitor of tumor necrosis factor-α (TNF-α).

Scientific Research Applications

Synthesis and Characterization

One application of 2-methyl-N-(2-oxo-5-pyridin-4-yl-1H-pyridin-3-yl)propanamide includes its synthesis and structural characterization. For instance, Shi‐Wei Wang and Wenrui He (2011) synthesized and characterized the crystal structure of a similar compound, focusing on the significant intermolecular O–H···O and N–H···N hydrogen bonds present in the structure, which contribute to its supramolecular helical chain formation (Shi‐Wei Wang & Wenrui He, 2011).

Chemical Reactivity and Synthetic Importance

Another aspect of its scientific research applications involves studying the compound's chemical reactivity and synthetic importance. A. Fadda, E. Abdel‐Galil, and K. Elattar (2015) reviewed the synthesis and usage of 3-oxo-N-(pyridin-2-yl)butanamide, a related compound, as precursors for heterocyclic compounds. They highlighted its synthesis routes and its significance in the preparation of various complex molecules (A. Fadda, E. Abdel‐Galil & K. Elattar, 2015).

Catalytic Applications

The compound and its derivatives are also noted for their catalytic applications. George S. Nyamato, S. Ojwach, and M. Akerman (2015) explored the potential of certain (imino)pyridine ligands for catalytic activities, particularly in the selective dimerization of ethylene, demonstrating the compound's role in complex catalytic systems (George S. Nyamato, S. Ojwach & M. Akerman, 2015).

Structural Studies

The compound's utility extends to its structural studies and the formation of complex molecules. Shi-Chao Wang, Rou-Chen Pan, W. Song, and Shenghao Li (2014) investigated the crystal structure of a related compound, highlighting the intricate hydrogen-bond networks and π–π stacking, which play a crucial role in the stability and properties of the compound (Shi-Chao Wang, Rou-Chen Pan, W. Song & Shenghao Li, 2014).

properties

Product Name

2-methyl-N-(2-oxo-5-pyridin-4-yl-1H-pyridin-3-yl)propanamide

Molecular Formula

C14H15N3O2

Molecular Weight

257.29 g/mol

IUPAC Name

2-methyl-N-(2-oxo-5-pyridin-4-yl-1H-pyridin-3-yl)propanamide

InChI

InChI=1S/C14H15N3O2/c1-9(2)13(18)17-12-7-11(8-16-14(12)19)10-3-5-15-6-4-10/h3-9H,1-2H3,(H,16,19)(H,17,18)

InChI Key

XBIOUVSWOINWPS-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC1=CC(=CNC1=O)C2=CC=NC=C2

Canonical SMILES

CC(C)C(=O)NC1=CC(=CNC1=O)C2=CC=NC=C2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

TNFalpha-IN-5783168;  TNFα-IN-5783168

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-methyl-N-(2-oxo-5-pyridin-4-yl-1H-pyridin-3-yl)propanamide
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2-methyl-N-(2-oxo-5-pyridin-4-yl-1H-pyridin-3-yl)propanamide
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2-methyl-N-(2-oxo-5-pyridin-4-yl-1H-pyridin-3-yl)propanamide
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2-methyl-N-(2-oxo-5-pyridin-4-yl-1H-pyridin-3-yl)propanamide
Reactant of Route 5
2-methyl-N-(2-oxo-5-pyridin-4-yl-1H-pyridin-3-yl)propanamide
Reactant of Route 6
2-methyl-N-(2-oxo-5-pyridin-4-yl-1H-pyridin-3-yl)propanamide

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